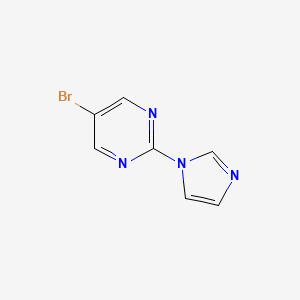

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine

Descripción general

Descripción

5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a pyrimidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for synthesizing 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine involves the nucleophilic substitution of 5-bromo-2-chloropyrimidine with imidazole.

Copper-Catalyzed Coupling: Another method involves the copper-catalyzed coupling of 5-bromo-2-chloropyrimidine with imidazole in the presence of a base like cesium carbonate and a copper(II) salt in N,N-dimethylformamide at 130°C for 24 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions:

Nucleophilic Substitution: As mentioned, 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine can be synthesized via nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form various substituted pyrimidines.

Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.

Common Reagents and Conditions:

Bases: Potassium carbonate, cesium carbonate.

Solvents: Dimethyl sulfoxide, N-methylpyrrolidone, N,N-dimethylformamide.

Catalysts: Copper(II) salts for coupling reactions.

Major Products:

- Substituted pyrimidines and imidazoles depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibitors of Kinases

The pyrimidine core, including derivatives like 5-bromo-2-(1H-imidazol-1-YL)pyrimidine, is extensively utilized in developing kinase inhibitors. Kinases are crucial in various signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Research indicates that pyrimidine-based compounds can effectively inhibit kinases associated with conditions such as amyotrophic lateral sclerosis and Alzheimer's disease . The structural modifications at the 5-position of the pyrimidine ring have been shown to influence both potency and selectivity against specific kinases, making these compounds valuable in targeted therapy development.

Antimicrobial Activity

Studies have demonstrated the antimicrobial properties of pyrimidine derivatives. For instance, complexes formed with palladium(II) from ligands containing the pyrimidine structure exhibited notable antimicrobial activity against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Organic Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. The compound can be synthesized via a one-step method involving the reaction of 2-hydroxypyrimidine with hydrobromic acid under specific catalytic conditions . This efficient synthetic route not only simplifies production but also enhances yields significantly compared to traditional methods.

Pharmaceutical Intermediates

As a versatile building block in organic synthesis, this compound serves as an intermediate for synthesizing other biologically active compounds. Its halogenated structure allows for further functionalization, facilitating the development of more complex molecules with desired pharmacological properties .

Case Study: Kinase Inhibition

A study focused on the development of selective kinase inhibitors utilized aminopyrimidine analogs that included modifications at the 5-position. These modifications led to compounds with narrowed inhibition profiles against kinases like TBK1, demonstrating the potential for developing more effective therapeutic agents while minimizing off-target effects .

Case Study: Antimicrobial Properties

Research involving palladium(II) complexes derived from pyrimidine ligands showed promising results in vitro against several bacterial strains. The structural characterization of these complexes provided insights into their mechanisms of action and potential applications in treating infections caused by resistant strains .

Summary Table of Applications

Mecanismo De Acción

The specific mechanism of action for 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes .

Comparación Con Compuestos Similares

- 5-Bromo-2-(piperazin-1-yl)pyrimidine

- 5-Bromo-2-morpholin-1-yl-pyrimidine

- 5-Bromo-2-propyl-1H-imidazole

Uniqueness:

- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine is unique due to the presence of both a bromine atom and an imidazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Actividad Biológica

5-Bromo-2-(1H-imidazol-1-YL)pyrimidine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with a bromine atom at the 5-position and an imidazole moiety at the 2-position. This unique structure facilitates interactions with various biological targets, particularly in kinase inhibition. The presence of the bromine atom enhances its reactivity and biological properties, making it a valuable candidate for drug development.

Kinase Inhibition

Research indicates that this compound exhibits significant kinase inhibitory activity. Kinases play crucial roles in signal transduction pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory conditions. The compound's ability to interact effectively with ATP-binding sites in kinases has been highlighted in several studies .

Table 1: Kinase Inhibition Profile of this compound

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Studies have demonstrated that halogenated pyrimidines can exhibit antibacterial and antifungal activities due to their structural characteristics. The presence of the bromine atom may enhance the compound's interaction with microbial targets .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (mg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 0.025 | |

| 4-Amino-5-bromo-pyrimidine | Antimicrobial | 0.019 | |

| 6-Bromo-2-(1H-imidazol-1-YL)pyridine | Antifungal | 0.020 |

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific kinases. Structural analysis through techniques such as X-ray crystallography has provided insights into its binding modes and affinities towards various kinases. The imidazole group is believed to engage in hydrogen bonding, enhancing binding affinity .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Cancer Models : In vitro studies demonstrated that treatment with this compound significantly reduced cell proliferation in various cancer cell lines, including breast and lung cancer cells.

- Neurodegenerative Disorders : A study focused on neuronal nitric oxide synthase (nNOS) inhibition reported that compounds similar to this compound showed promise in reversing hypoxia-induced damage in neuronal cells .

Propiedades

IUPAC Name |

5-bromo-2-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-3-10-7(11-4-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDMEQDXMQROEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585985 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-68-0 | |

| Record name | 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.